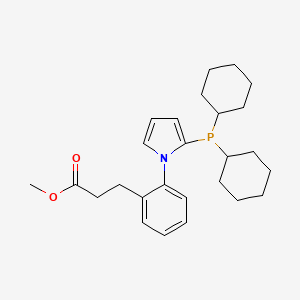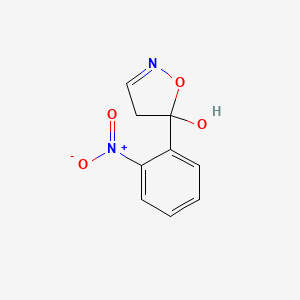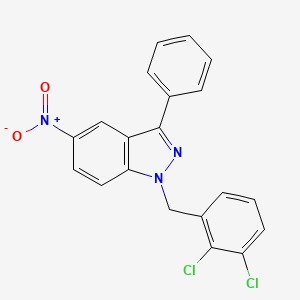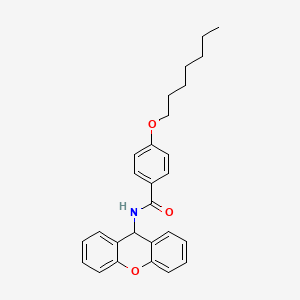![molecular formula C9H7N3O5 B14918800 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid](/img/structure/B14918800.png)
2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid is an organic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a nitrobenzoyl group attached to a hydrazonoacetic acid moiety, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at a temperature of 85°C under vigorous stirring for one hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro to amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazonoacetic acid derivatives.
Scientific Research Applications
2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its antinociceptive and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid involves its interaction with molecular targets through its electrophilic centers. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hydrazono group can form hydrogen bonds and interact with enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazonoacetic acid moiety but differ in the substituents on the benzoyl group.
3-Imino (hydrazinylidene)-3H-furan-2-ones: These compounds have a similar hydrazinylidene structure but form different cyclic products.
Uniqueness
2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H7N3O5 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(2E)-2-[(4-nitrobenzoyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H7N3O5/c13-8(14)5-10-11-9(15)6-1-3-7(4-2-6)12(16)17/h1-5H,(H,11,15)(H,13,14)/b10-5+ |
InChI Key |
BPMRFRFMVMRQJU-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)






![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
![[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918795.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B14918818.png)

